molecular formula C25H23N3O3 B11012074 N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11012074
M. Wt: 413.5 g/mol
InChI Key: OZWXHQNMQFLFFD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an isoquinoline core, an acetylamino group, and a carboxamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Carboxamide Functionality: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminophenyl)]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
  • N-[4-(methoxyphenyl)]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its specific acetylamino group, which can impart distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-16(29)26-18-12-14-19(15-13-18)27-24(30)22-20-10-6-7-11-21(20)25(31)28(2)23(22)17-8-4-3-5-9-17/h3-15,22-23H,1-2H3,(H,26,29)(H,27,30)

InChI Key

OZWXHQNMQFLFFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Origin of Product

United States

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